3,5-dibromo-4-hydroxy-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-DIBROMO-4-HYDROXY-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes bromine atoms, a hydroxy group, and an indole moiety. Its molecular formula is C15H10Br2N2O3, and it has a molecular weight of approximately 442.06 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIBROMO-4-HYDROXY-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE typically involves multiple steps:
Bromination: The starting material, 4-hydroxybenzoic acid, undergoes bromination to introduce bromine atoms at the 3 and 5 positions.
Condensation: The brominated product is then condensed with hydrazine to form the benzohydrazide derivative.
Cyclization: The final step involves cyclization with an indole derivative under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-DIBROMO-4-HYDROXY-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove bromine atoms or reduce the indole moiety.
Substitution: Bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute bromine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehalogenated or reduced indole derivatives.
Scientific Research Applications
3,5-DIBROMO-4-HYDROXY-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, including anticancer and antimicrobial properties.
Medicine: Research focuses on its potential as a drug candidate due to its unique structure and biological activity.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-DIBROMO-4-HYDROXY-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-hydroxybenzoic acid: Shares the brominated hydroxybenzoic acid core but lacks the indole moiety.
4-Hydroxy-3-nitrobenzoic acid: Similar structure with a nitro group instead of bromine atoms.
3,5-Dibromosalicylic acid: Another brominated hydroxybenzoic acid derivative with a carboxylic acid group.
Uniqueness
3,5-DIBROMO-4-HYDROXY-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE is unique due to its combination of brominated hydroxybenzoic acid and indole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H9Br2N3O3 |
---|---|
Molecular Weight |
439.06 g/mol |
IUPAC Name |
3,5-dibromo-4-hydroxy-N-[(2-hydroxy-1H-indol-3-yl)imino]benzamide |
InChI |
InChI=1S/C15H9Br2N3O3/c16-9-5-7(6-10(17)13(9)21)14(22)20-19-12-8-3-1-2-4-11(8)18-15(12)23/h1-6,18,21,23H |
InChI Key |
JVFDPLDLFVEOQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC(=C(C(=C3)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.